molecular formula C28H29N3O3 B11480396 5-(1-adamantyl)-2-methyl-N-{2-[(pyridin-3-ylamino)carbonyl]phenyl}-3-furamide

5-(1-adamantyl)-2-methyl-N-{2-[(pyridin-3-ylamino)carbonyl]phenyl}-3-furamide

Cat. No.: B11480396
M. Wt: 455.5 g/mol
InChI Key: UCQPWNQOQRADFT-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, pyridine, and furan moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure provides rigidity and stability, while the pyridine and furan rings offer sites for chemical reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The adamantane moiety provides a hydrophobic interaction site, while the pyridine and furan rings can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(ADAMANTAN-1-YL)-2-METHYL-N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}FURAN-3-CARBOXAMIDE lies in its combination of adamantane, pyridine, and furan moieties, which provide a distinct set of chemical and biological properties

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

5-(1-adamantyl)-2-methyl-N-[2-(pyridin-3-ylcarbamoyl)phenyl]furan-3-carboxamide

InChI

InChI=1S/C28H29N3O3/c1-17-23(12-25(34-17)28-13-18-9-19(14-28)11-20(10-18)15-28)27(33)31-24-7-3-2-6-22(24)26(32)30-21-5-4-8-29-16-21/h2-8,12,16,18-20H,9-11,13-15H2,1H3,(H,30,32)(H,31,33)

InChI Key

UCQPWNQOQRADFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5C(=O)NC6=CN=CC=C6

Origin of Product

United States

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